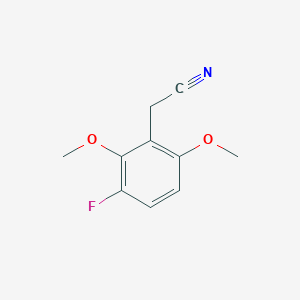![molecular formula C10H11ClO B13584072 Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- CAS No. 61503-39-7](/img/structure/B13584072.png)
Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a methoxy group (-OCH3) and a chloropropenyl group (-CH2CH=CHCl) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by an elimination reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropropenyl group can be reduced to form a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(3-propyl)-4-methoxybenzene.
Substitution: 1-(3-azidoprop-1-en-2-yl)-4-methoxybenzene or 1-(3-thioprop-1-en-2-yl)-4-methoxybenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation pathways.
Comparación Con Compuestos Similares
1-(3-chloroprop-1-en-2-yl)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
4-methoxybenzyl chloride: Lacks the propenyl group, leading to different chemical properties and uses.
1-(3-bromoprop-1-en-2-yl)-4-methoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness: 1-(3-Chloroprop-1-en-2-yl)-4-methoxybenzene is unique due to the presence of both the methoxy and chloropropenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and exploration of various biological activities.
Propiedades
Número CAS |
61503-39-7 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Clave InChI |
LTAWOYTYUSRDPX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


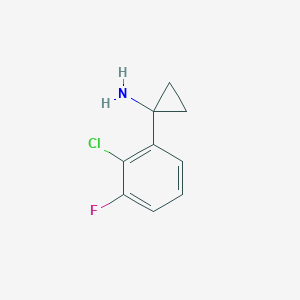
![tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate hydrochloride](/img/structure/B13584005.png)

![tert-butyl N-[1-(1-hydroxyethyl)cyclopropyl]carbamate](/img/structure/B13584012.png)
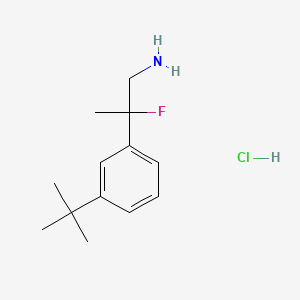


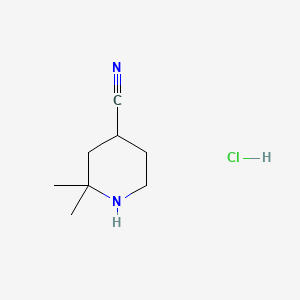
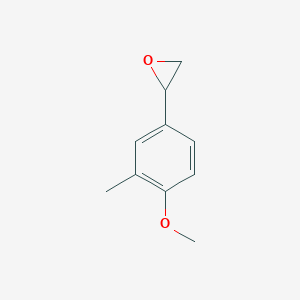
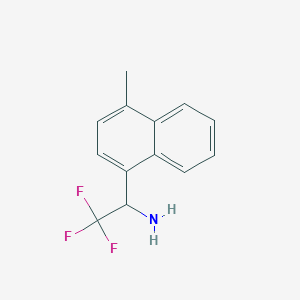
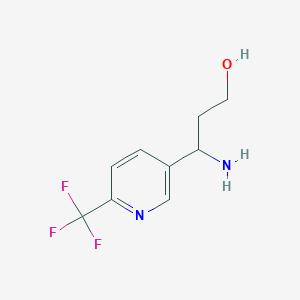
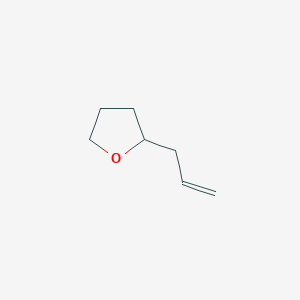
![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
